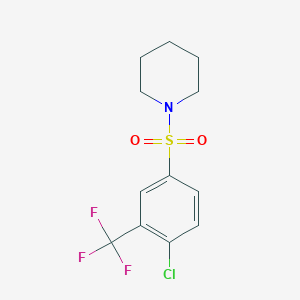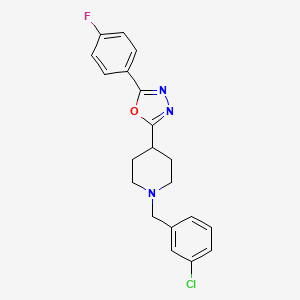
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine structure . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (TFM, -CF3) and a pyridine structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in its structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Environmental Degradation and Fate of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include perfluoroalkyl acids such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), are utilized in numerous industrial and commercial applications. These chemicals, due to their potential for environmental persistence and toxicity, are subjects of regulations and actions. Research indicates that microbial and abiotic degradation processes in the environment can lead to the transformation of polyfluoroalkyl chemicals into PFCAs and PFSAs, raising concerns about their environmental fate and effects. Studies suggest the importance of investigating biodegradation pathways, half-lives, and potential novel degradation intermediates for a comprehensive assessment of their environmental impact (Liu & Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids (PFAs) like PFOS and PFOA have been extensively used in industrial and consumer products, leading to widespread environmental and human exposure. Despite their known toxicology, recent bio-monitoring studies have renewed efforts to understand their hazards better. Research underscores the developmental toxicity of these compounds, highlighting the significance of investigating their effects on reproductive and developmental indices in rodent models to understand potential human health risks. This knowledge is crucial for assessing the hazards associated with PFAs and guiding regulatory decisions and public health policies (Lau, Butenhoff, & Rogers, 2004).
Environmental Risks of Novel Fluorinated Alternatives
With the phase-out of legacy per- and polyfluoroalkyl substances (PFASs), novel fluorinated alternatives have emerged, raising concerns about their environmental and health risks. Research indicates that these alternatives, including hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA), exhibit systemic organ toxicities potentially comparable or even more serious than legacy PFASs. The urgent need for additional toxicological studies to evaluate the long-term safety of these alternatives is emphasized, indicating a critical area of ongoing and future research (Wang et al., 2019).
Treatment Technologies for PFAS Compounds
The persistence and solubility of perfluorinated compounds like PFOS and PFOA in aquatic environments have led to concerns about their removal using conventional remediation technologies. Research into innovative treatment methodologies such as sonochemistry, bioremediation, and photolysis has shown promise in effectively removing these compounds from groundwater. This highlights the importance of developing more efficient and cost-effective treatment methods for mitigating the environmental impact of PFAS contamination and protecting human health (Kucharzyk et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .
Result of Action
Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIJNYEOIDWSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)